molecular formula C15H16 B1361171 1-Methyl-3-(4-methylbenzyl)benzene CAS No. 21895-16-9

1-Methyl-3-(4-methylbenzyl)benzene

Cat. No. B1361171
CAS RN: 21895-16-9
M. Wt: 196.29 g/mol
InChI Key: DEGFPRMMRHFIBG-UHFFFAOYSA-N
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Description

“1-Methyl-3-(4-methylbenzyl)benzene” is an organic compound with the molecular formula C15H16 . It is also known by other names such as Methane, m-tolyl-p-tolyl-; m-Tolyl (p-tolyl)methane; 3,4’-Dimethyldiphenylmethane; Benzene, methyl, 3,4’-methylene-bis .


Molecular Structure Analysis

The molecular structure of “1-Methyl-3-(4-methylbenzyl)benzene” can be viewed using computational chemistry tools . The compound has a molecular weight of 196.2875 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Methyl-3-(4-methylbenzyl)benzene” are not detailed in the searched resources, benzene derivatives typically undergo reactions like substitution with hydrogen halides .

Scientific Research Applications

Chemical Reactions and Derivatives

  • Dealkylation Process : 1,2-bis(4-methylbenzylthio)benzene undergoes dealkylation, leading to the generation of benzodithiete or its equivalent, which is significant for chemical synthesis processes (Kobayashi et al., 2000).
  • Formation of Iodobenzene Derivatives : The transformation of 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes to form iodine-substituted benzenes, illustrating the compound's reactivity under specific conditions (Matsumoto et al., 2008).

Radical Cation Studies

  • Behavior of Radical Cations : The study of the radical cations of methylated benzene and its derivatives, crucial for understanding electron transfer processes in chemistry (Sehested & Holcman, 1978).

Structural Analysis and Molecular Interactions

  • Triazole Derivatives Containing Substituted Benzyl Groups : The structural analysis of 1,2,4-triazole derivatives, which include substituted benzyl groups, significant for the development of new molecular frameworks (Yilmaz et al., 2005).
  • Structural Studies in Crystallography : Investigations into the crystal structures of molecules like 1-(4-Methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole, aiding in the development of new materials and pharmaceuticals (Rosepriya et al., 2011).

Reactions and Synthesis

  • Nucleophilic Substitution Reactions : Exploring the reactions of 4-methylbenzyl thiocyanate with various nucleophiles, which is vital for synthetic chemistry applications (Ōae et al., 1983).
  • Synthesis and Bioactivity Studies : The synthesis and structural analysis of novel compounds like 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, contributing to the development of potential biophotonic materials and bioactive compounds (Si-jia, 2011).

properties

IUPAC Name

1-methyl-3-[(4-methylphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12-6-8-14(9-7-12)11-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGFPRMMRHFIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345194
Record name Benzene, 1-methyl-3-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(4-methylbenzyl)benzene

CAS RN

21895-16-9
Record name Benzene, 1-methyl-3-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Pallikonda, M Chakravarty - The Journal of Organic Chemistry, 2016 - ACS Publications
Easily reachable electron-poor/rich primary and secondary benzylic phosphates are suitably used as substrates for Friedel–Crafts benzylation reactions with only 1.2 equiv activated/…
Number of citations: 48 pubs.acs.org

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